molecular formula C18H15N3O4S B11375883 N-(2-methoxy-5-nitrophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(2-methoxy-5-nitrophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11375883
M. Wt: 369.4 g/mol
InChI Key: PZGWDARGDNOOGD-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Nitration and Methoxylation: The aromatic ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. The methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the thiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, dimethyl sulfate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Amino derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiazole-containing compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the thiazole ring and nitro group may contribute to its binding affinity and specificity. Further studies are needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: Lacks the nitro group.

    N-(2-nitrophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: Lacks the methoxy group.

    N-(2-methoxy-5-nitrophenyl)-2-(1,3-thiazol-4-yl)acetamide: Lacks the phenyl group on the thiazole ring.

Uniqueness

N-(2-methoxy-5-nitrophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to the combination of the methoxy, nitro, and phenyl groups, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C18H15N3O4S/c1-25-16-8-7-14(21(23)24)10-15(16)20-17(22)9-13-11-26-18(19-13)12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,20,22)

InChI Key

PZGWDARGDNOOGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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